molecular formula C9H14O2 B3040673 Ethyl 1-methyl-3-methylenecyclobutanecarboxylate CAS No. 227607-41-2

Ethyl 1-methyl-3-methylenecyclobutanecarboxylate

Cat. No.: B3040673
CAS No.: 227607-41-2
M. Wt: 154.21 g/mol
InChI Key: GRBYBXPLQQKADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-Methyl-3-methylenecyclobutanecarboxylate (CAS 227607-41-2) is a high-purity chemical compound serving as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol, this ester features a methylidene group on a methyl-substituted cyclobutane ring, making it a valuable scaffold for constructing complex molecular architectures . Cyclobutane-containing structures are of significant interest in the synthesis of natural products and pharmaceutical candidates. Research into cyclobutanes is a dynamic field, as they are present in various natural products and present unique challenges for stereocontrolled synthesis . This compound can be utilized in method development, such as exploring C–H functionalization logic as an alternative strategy to traditional photocycloadditions for accessing complex, unsymmetrical cyclobutane structures . Furthermore, substituted cyclobutane carboxylate derivatives have been investigated for their potential biological activity, including application in antiviral drug discovery programs, highlighting the importance of this chemical class in developing new therapeutic agents . The physical properties of this reagent include a calculated density of 0.978 g/cm³ and a calculated boiling point of approximately 176.4°C at 760 mmHg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 1-methyl-3-methylidenecyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-4-11-8(10)9(3)5-7(2)6-9/h2,4-6H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBYBXPLQQKADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=C)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-3-methylenecyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl diazoacetate with 1-methyl-3-methylenecyclobutanone in the presence of a catalyst such as rhodium acetate. The reaction is carried out under an inert atmosphere at a temperature range of 0-25°C to ensure the stability of the intermediates and the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-3-methylenecyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Sodium hydride in dimethylformamide at 0-25°C.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-methyl-3-methylenecyclobutanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-methylenecyclobutanecarboxylate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the methylene group, leading to the formation of new bonds and the introduction of different functional groups. This reactivity is crucial for its applications in organic synthesis and material science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane-Based Esters

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • CAS/Formula: Not explicitly provided, but structurally analogous.
  • Substituents: Cyclobutane ring with methylamino (-NHCH₃) and ester (-COOCH₃) groups.
  • Synthesis: Prepared via alkylation of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid with methyl iodide, followed by deprotection and HCl treatment .
  • Lacks the conjugated methylene group, reducing reactivity in cycloaddition or polymerization reactions compared to the target compound.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., protease inhibitors) .
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
  • Substituents: Branched-chain ester with trifluoroethylamino (-NHCH₂CF₃) and dimethyl groups.
  • Synthesis: SN2 reaction between methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride and trifluoroethyl triflate .
  • Key Differences: Trifluoroethyl group imparts electron-withdrawing effects, increasing metabolic stability. Linear chain structure (non-cyclic) reduces ring strain, lowering reactivity in ring-opening reactions compared to cyclobutane derivatives.

Cyclopentane and Aromatic Esters

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
  • Structure: Cyclopentane ring with methylamino and ester groups.
  • Comparison: Cyclopentane’s reduced ring strain enhances thermal stability but decreases reactivity in strain-driven reactions (e.g., [2+2] cycloadditions).
Methyl (3-Hydroxyphenyl)-carbamate
  • CAS : 13683-89-1; aromatic carbamate with a hydroxyl group.
  • Key Differences :
    • Aromatic ring enables π-π stacking interactions, unlike the aliphatic cyclobutane.
    • Carbamate group (-NHCOOCH₃) offers higher hydrolytic stability than esters under basic conditions .

Data Table: Structural and Functional Comparison

Compound CAS Formula Key Substituents Reactivity Highlights Applications
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate 54244-73-4 C₉H₁₄O₂ Cyclobutane, methyl, methylene High ring strain; Diels-Alder active Polymer/pharmaceutical precursors
Methyl 1-(methylamino)cyclobutanecarboxylate HCl N/A C₇H₁₂ClNO₂ Cyclobutane, methylamino Polar, hydrogen-bonding Protease inhibitors
Methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate N/A C₉H₁₆F₃NO₂ Trifluoroethylamino, dimethyl Metabolic stability Agrochemicals
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₃ Aromatic, hydroxyl, carbamate Hydrolytically stable Coatings, adhesives

Research Findings and Implications

  • Reactivity: this compound’s methylene group and ring strain make it superior in cycloaddition reactions compared to amino- or trifluoro-substituted analogs.
  • Synthetic Challenges : Cyclobutane derivatives often require careful handling due to strain-induced instability, whereas cyclopentane or aromatic analogs are more robust .
  • Biological Relevance: While ethyl palmitate () shows olfactory effects in insects, the target compound’s bioactivity remains unexplored.

Biological Activity

Ethyl 1-methyl-3-methylenecyclobutanecarboxylate (EMMCC) is a compound of increasing interest in the fields of medicinal chemistry and organic synthesis. Its unique cyclobutane structure, characterized by a methylene group adjacent to a carboxylate functional group, suggests potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity of EMMCC, supported by relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.15 g/mol
  • CAS Number : 15963-40-3

The biological activity of EMMCC is attributed to its ability to interact with various biomolecules. The strained cyclobutane ring and the adjacent methylene group facilitate reactivity that can lead to the formation of new chemical bonds. Key mechanisms include:

  • Nucleophilic Attack : The methylene group can undergo nucleophilic attack, allowing EMMCC to form new derivatives that may enhance its biological properties.
  • Enzyme Interaction : Preliminary studies suggest that EMMCC may inhibit specific enzymes linked to cancer proliferation, although detailed mechanisms are still under investigation.

Anticancer Properties

Recent studies have indicated that EMMCC may exhibit significant anticancer activity. Research involving cyclobutane derivatives has shown that compounds with similar structures can interact with biological targets associated with cancer pathways. Notably:

  • Study Findings : A study on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation when treated with EMMCC, suggesting its potential therapeutic application in oncology.

Antimicrobial Activity

The antimicrobial potential of EMMCC has been explored through various in vitro studies:

  • Efficacy Against Bacteria : EMMCC has shown activity against several bacterial strains, including E. coli and Staphylococcus aureus. Its structural features allow it to disrupt microbial cell membranes, indicating its promise as a lead compound for new antibiotics.

Antioxidant Activity

EMMCC has also been evaluated for its antioxidant properties:

  • Radical Scavenging Ability : Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays have demonstrated that EMMCC effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

To contextualize the uniqueness of EMMCC within its chemical class, a comparative analysis with similar compounds is presented below:

Compound NameStructure TypeUnique Features
Ethyl 3-methylenecyclobutanecarboxylateCyclobutane derivativeContains an ethyl group; different reactivity profile
Benzyl 3-methylenecyclobutanecarboxylateCyclobutane derivativeContains a benzyl group; potential for drug development
3-Methylenecyclobutanecarboxylic acidCyclobutane derivativeLacks ester functionality; more polar

Case Studies

Several case studies have highlighted the biological activity of cyclobutane derivatives, including EMMCC:

  • Anticancer Activity Study : Investigated the effects of EMMCC on various human cancer cell lines. Results indicated significant inhibition of cell growth, supporting its potential as an anticancer agent.
  • Antimicrobial Efficacy Study : Tested against bacterial strains such as E. coli and Staphylococcus aureus, showing promising antibacterial activity that could lead to the development of new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.